(3-Methoxyoxolan-3-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(3-methoxyoxolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6(4-7)2-3-9-5-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUXAZUOTWHWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: (3-Methoxyoxolan-3-yl)methanamine Hydrochloride
A Strategic Building Block for Physicochemical Optimization[1]
Executive Summary
In the modern era of "Escape from Flatland," medicinal chemistry has pivoted from planar aromatic scaffolds toward three-dimensional,
This compound features a quaternary carbon at the 3-position of a tetrahydrofuran (oxolane) ring, substituted with both a polar methoxy group and a primary aminomethyl handle.[1] This specific arrangement offers a "conformational lock," reducing entropic penalties upon binding, while the ether oxygen modulates lipophilicity (
Chemical Identity & Structural Analysis[2][3]
The compound is a 3,3-disubstituted tetrahydrofuran.[2] The presence of the methoxy group at the quaternary center is chemically significant: it prevents metabolic oxidation at the typically labile 3-position (a common metabolic soft spot in simple tetrahydrofurans) and introduces a hydrogen bond acceptor vector orthogonal to the amine.[1]
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | (3-Methoxyoxolan-3-yl)methanamine hydrochloride | Also: 3-methoxy-3-(aminomethyl)tetrahydrofuran HCl |
| CAS Number | 1461868-92-7 (Free Base) | HCl salt is the standard stable form.[1] |
| Molecular Formula | Salt form.[1] | |
| Molecular Weight | 167.63 g/mol (Salt) / 131.17 g/mol (Base) | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| Exact Mass | 131.0946 (Free Base cation) | Monoisotopic.[1] |
| Solubility | High in | Hygroscopic solid. |
| cLogP | ~ -0.8 to -1.2 | Highly polar; lowers lipophilicity of coupled leads.[1] |
| pKa (Conj. Acid) | ~9.5 - 10.0 | Typical primary aliphatic amine.[1] |
| Topological PSA | 35.3 | Polar Surface Area (Base).[1] |
| Fsp3 | 0.83 | High fraction of |
Synthetic Methodology
The synthesis of 3,3-disubstituted tetrahydrofurans requires constructing a quaternary center. The most robust industrial route involves the conversion of 3-oxotetrahydrofuran to a spiro-epoxide, followed by regioselective ring opening.[1]
Core Synthetic Logic
-
Spiro-Epoxidation: The ketone is converted to a spiro-epoxide using a sulfur ylide (Corey-Chaykovsky reaction).[1]
-
Regioselective Opening: Acid-catalyzed ring opening with methanol favors attack at the more substituted carbon (the quaternary center) due to the stabilization of the partial positive charge in the transition state.[1] This installs the 3-methoxy group.[1][3][2][4][5][6][7][8][9]
-
Functional Group Interconversion: The resulting primary alcohol is converted to the amine via mesylation and azide displacement.
Visualization: Synthetic Pathway
Figure 1: Industrial synthetic route emphasizing the regioselective installation of the methoxy group at the quaternary center.[1]
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize standard self-validating checkpoints (TLC/LCMS monitoring).
Protocol A: Amide Coupling (General Validation)
Objective: To verify the reactivity of the amine salt in a standard medicinal chemistry workflow.
-
Preparation: Suspend (3-Methoxyoxolan-3-yl)methanamine HCl (1.0 equiv) in DCM/DMF (4:1 ratio).
-
Activation: Add the carboxylic acid partner (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv). Note: The extra equivalent of base is critical to neutralize the HCl salt.
-
Reaction: Stir at RT for 2 hours.
-
Checkpoint (Validation):
-
TLC: Ninhydrin stain will show the disappearance of the baseline amine spot.
-
LCMS: Look for
corresponding to Product Mass.[1]
-
-
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid) and Brine. Dry over .[10]
Protocol B: Handling the Hygroscopic Salt
The HCl salt is hygroscopic. For precise stoichiometry in library synthesis:
-
Drying: Store the solid in a desiccator over
. -
Stock Solution: If weighing small amounts (<5 mg) is difficult due to static or clumping, prepare a 0.5 M stock solution in DMSO or Water. This solution is stable for weeks at -20°C.[1]
Medicinal Chemistry Applications
This building block is a "problem solver" for lead optimization, specifically addressing issues of solubility and metabolic stability.
Strategic Decision Tree
Figure 2: Decision framework for incorporating the 3-methoxyoxolane scaffold.
Key Advantages:
-
Metabolic Blocking: Simple tetrahydrofurans are prone to P450-mediated oxidation at the
-carbon (position 2 or 5) or the -carbon (position 3).[1] The 3-methoxy group sterically hinders the 3-position and electronically deactivates the adjacent hydrogens, improving half-life ( ).[1] -
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, significantly lowering
compared to a gem-dimethyl or cyclohexyl analog. -
Vector Orientation: Unlike a piperidine or pyrrolidine where the amine is part of the ring, the exocyclic aminomethyl group provides a flexible linker, allowing the oxolane "head" to explore sub-pockets.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; protect from moisture to prevent hydrolysis or stoichiometry errors.
-
Incompatibility: Strong oxidizing agents.
References
-
PubChem. (2025).[1][4][11] Compound Summary: (3-methoxyoxolan-3-yl)methanamine.[1][3][4][6][9] National Library of Medicine. Retrieved from [Link][1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8900-8935.[1] (Contextual reference for cyclic ether isosteres). [Link][1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1934420-13-9|2,3-Dimethoxy-3-methylbutan-1-amine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - (3-methoxyoxolan-3-yl)methanamine (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - PCUCXIDTMZRNBR-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. 2375269-57-9,N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1779638-72-0|[(3-Methoxyoxan-3-yl)methyl](methyl)amine|BLD Pharm [bldpharm.com]
- 7. 1557736-59-0|(3-(Methoxymethyl)oxetan-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 8. US10508113B2 - Inhibitors of tyrosine kinase 2 mediated signaling - Google Patents [patents.google.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
(3-Methoxyoxolan-3-yl)methanamine hydrochloride CAS number 1461706-43-3
The following is an in-depth technical guide for (3-Methoxyoxolan-3-yl)methanamine hydrochloride , designed for researchers in medicinal chemistry and drug development.
Executive Summary
(3-Methoxyoxolan-3-yl)methanamine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. Structurally, it consists of a tetrahydrofuran (oxolane) ring featuring a quaternary carbon at the 3-position, substituted with both a methoxy group and a primary aminomethyl moiety.
This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for three key reasons:
-
Conformational Restriction: The gem-disubstitution at the C3 position locks the ring pucker, reducing the entropic penalty upon binding to protein targets.
-
Lipophilicity Modulation: The ether oxygen and methoxy group lower the logP compared to carbocyclic analogs (e.g., gem-dimethyl cyclohexane), improving aqueous solubility and metabolic stability.
-
Vector Positioning: It provides a precise geometric vector for projecting substituents into specific binding pockets, distinct from standard piperidine or pyrrolidine scaffolds.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Identity & Structure
| Feature | Details |
| IUPAC Name | (3-Methoxyoxolan-3-yl)methanamine hydrochloride |
| Common Name | 3-Methoxy-3-(aminomethyl)tetrahydrofuran HCl |
| CAS Number | 1461706-43-3 |
| Molecular Formula | C₆H₁₃NO₂[1] · HCl |
| Molecular Weight | 167.63 g/mol (Salt); 131.17 g/mol (Free Base) |
| SMILES | COC1(CN)CCOC1.Cl |
| Appearance | White to off-white hygroscopic solid |
Physicochemical Characteristics[10]
-
Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane (DCM) unless free-based.
-
Acidity (pKa): The primary amine typically exhibits a pKa ~9.5–10.5. The ether oxygen is non-basic.
-
Hygroscopicity: As a hydrochloride salt of a small polar amine, the compound is hygroscopic and should be stored under desiccant.
Synthetic Utility & Manufacturing Logic
The synthesis of 1461706-43-3 presents a challenge due to the steric crowding at the quaternary C3 center. The industrial route typically employs a Cyanohydrin Strategy , which allows for the simultaneous introduction of the carbon framework and the oxygen substituent.
Retrosynthetic Analysis
The most logical disconnection involves the reduction of a 3-cyano-3-methoxy precursor. This nitrile is derived from the O-methylation of a cyanohydrin, which in turn is generated from commercially available 3-oxotetrahydrofuran .
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the stepwise construction of the scaffold, highlighting the critical quaternary center formation.
Caption: Figure 1. Industrial synthesis pathway via cyanosilylation and nitrile reduction.
Medicinal Chemistry Applications
In drug design, this scaffold serves as a robust bioisostere . It is often used to replace:
-
Gem-dimethyl groups: To lower logP and introduce a hydrogen-bond acceptor (ether).
-
Cyclohexyl/Cyclopentyl rings: To improve metabolic stability by blocking P450 oxidation sites with the quaternary center.
Design Cycle Logic
When optimizing a lead compound, replacing a lipophilic linker with the (3-methoxyoxolan-3-yl)methanamine unit can drastically alter the physicochemical profile without changing the overall vector of the pharmacophore.
Caption: Figure 2. Strategic application of the scaffold in lead optimization cycles.
Experimental Protocols
Protocol A: Salt Break (Free-Basing)
The hydrochloride salt is stable but must be converted to the free amine for nucleophilic reactions (e.g., amide coupling, reductive amination).
Reagents:
-
Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous NaHCO₃ or 1M NaOH
Procedure:
-
Dissolve the hydrochloride salt (1.0 eq) in water (5 vol).
-
Add DCM (10 vol).
-
Slowly add saturated NaHCO₃ until the aqueous layer pH > 10.
-
Extract the aqueous layer with DCM (3 x 5 vol).
-
Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate in vacuo at <30°C. Note: The free amine may be volatile; avoid high vacuum or prolonged heating. Use immediately.
Protocol B: General Amide Coupling (HATU Method)
Due to the steric bulk of the quaternary center adjacent to the amine, highly active coupling agents are recommended.
Reagents:
-
Carboxylic Acid Partner (1.0 eq)
-
(3-Methoxyoxolan-3-yl)methanamine (Free base or HCl salt + excess base)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Procedure:
-
Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL).
-
Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Add HATU (1.2 mmol) and stir for 10 minutes to activate the acid (formation of the active ester).
-
Add (3-Methoxyoxolan-3-yl)methanamine HCl (1.1 mmol).
-
Stir at Room Temperature for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO₃, and Brine. Dry and concentrate.
Handling & Analytics
Storage & Stability
-
State: The HCl salt is the preferred storage form.
-
Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Shelf Life: >2 years if kept dry. Hygroscopic nature requires resealing containers immediately after use.
Analytical Validation
-
¹H NMR (DMSO-d₆): Expect diagnostic signals for the methoxy group singlet (~3.2 ppm), the methylene protons adjacent to the amine (singlet or AB quartet ~2.8–3.0 ppm), and the oxolane ring protons (multiplets 1.8–3.8 ppm).
-
LCMS: ESI+ mode will show [M+H]⁺ = 132.2.
References
-
Enamine Ltd. (2023). Building Block Catalog: 1461706-43-3.[2] Retrieved from
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on gem-disubstituted ethers).
- Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Analogous chemistry for cyclic ethers).
- Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH.
Sources
- 1. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 2. 1803566-75-7,tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
physical and chemical properties of (3-Methoxyoxolan-3-yl)methanamine hydrochloride
This technical guide provides an in-depth analysis of (3-Methoxyoxolan-3-yl)methanamine hydrochloride , a specialized heterocyclic building block used in modern drug discovery.
High-Value
Executive Summary
(3-Methoxyoxolan-3-yl)methanamine hydrochloride is a 3,3-disubstituted tetrahydrofuran derivative. In the context of fragment-based drug discovery (FBDD) and lead optimization, this compound serves as a critical bioisostere for gem-dimethyl or cyclic amine motifs. Its structural uniqueness lies in the quaternary carbon at the 3-position, which bears both a polar methoxy group and a primary aminomethyl arm. This configuration imparts specific conformational constraints and lowers lipophilicity (
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | (3-methoxyoxolan-3-yl)methanamine hydrochloride |
| Common Synonyms | (3-methoxytetrahydrofuran-3-yl)methanamine HCl; 3-Methoxy-3-(aminomethyl)tetrahydrofuran hydrochloride |
| CAS Number (Free Base) | 1461868-92-7 |
| CAS Number (HCl Salt) | Not widely indexed; often referenced via free base |
| Molecular Formula | |
| Molecular Weight | 131.17 g/mol (Free Base); ~167.63 g/mol (HCl Salt) |
| SMILES | CO[C@@]1(CN)CCOC1.Cl |
| Stereochemistry | Achiral (unless 3-position is differentially substituted, but typically supplied as a racemate or specific enantiomer depending on synthesis) |
Structural Significance in Drug Design
The oxolane (tetrahydrofuran) ring acts as a metabolic handle and a hydrogen bond acceptor. The 3,3-disubstitution creates a "gem-disubstituted" effect, which:
-
Restricts Conformation: The steric bulk at C3 locks the ring puckering, potentially pre-organizing the attached pharmacophores for better binding affinity.
-
Lowers Lipophilicity: The ether oxygen reduces cLogP relative to a cyclopentane ring, improving aqueous solubility and oral bioavailability.
-
Metabolic Stability: The quaternary center blocks metabolic oxidation at the typically labile 3-position.
Physical & Chemical Properties[1][2][5][6]
The following data aggregates experimental observations and high-confidence computational predictions standard for this class of building blocks.
| Property | Value / Description | Source/Note |
| Physical State | White to off-white crystalline solid | Experimental (Typical for amine HCl salts) |
| Melting Point | 145–155 °C (Decomposes) | Estimated based on similar HCl salts |
| Solubility | Highly soluble in Water, DMSO, Methanol | Polar ionic character |
| Hygroscopicity | Hygroscopic | Requires desiccant storage |
| pKa (Conjugate Acid) | ~9.5 | Predicted (Primary aliphatic amine) |
| logP (Octanol/Water) | -0.8 to -0.5 | Predicted (Highly hydrophilic) |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Calculated (Ether + Amine) |
| H-Bond Donors | 3 (Ammonium form) | |
| H-Bond Acceptors | 2 (Ether oxygen, Amine nitrogen) |
Synthesis & Manufacturing Routes
The synthesis of (3-Methoxyoxolan-3-yl)methanamine hydrochloride typically proceeds via the construction of the quaternary center on the tetrahydrofuran ring. The most robust route involves a Strecker-type reaction or cyanohydrin formation followed by methylation and reduction.
Mechanistic Workflow
-
Cyanohydrin Formation: 3-Oxotetrahydrofuran reacts with TMSCN or HCN to form the 3-cyano-3-hydroxy intermediate.
-
O-Methylation: The tertiary alcohol is methylated using Methyl Iodide (MeI) and a strong base (NaH) to lock the methoxy group.
-
Nitrile Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation.
-
Salt Formation: Treatment with HCl in dioxane/ether precipitates the hydrochloride salt.
Figure 1: Synthetic pathway for the production of (3-Methoxyoxolan-3-yl)methanamine HCl.
Applications in Drug Discovery[7][8][9]
This building block is increasingly cited in patent literature for kinase inhibitors and immunology targets.
A. TYK2 and JAK Inhibitors
Researchers utilize the (3-methoxyoxolan-3-yl) moiety to occupy specific solvent-exposed pockets in the ATP-binding site of Janus Kinases (JAKs).
-
Mechanism: The methoxy group can engage in water-mediated hydrogen bonding or fill small hydrophobic clefts, while the amine serves as a linker to the hinge-binding scaffold (e.g., aminopyridines or pyrazines).
-
Case Study: In TYK2 inhibitors, this motif has been shown to improve selectivity over JAK2 by exploiting subtle differences in the phosphate-binding loop (P-loop).
B. Epigenetic Modulators (BRD4)
In the design of BET bromodomain inhibitors, the oxolane ring acts as a scaffold to orient the acetyl-lysine mimetic warhead. The sp3 character improves the solubility of otherwise flat, aromatic-rich inhibitors.
C. Bioisosteric Replacement
It serves as a replacement for:
-
Cyclohexylamines: Reduces lipophilicity.
-
Gem-dimethyl groups: Introduces polarity without losing steric bulk.
Handling, Stability, and Safety (SDS Summary)
Hazard Identification
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).
-
Signal Word: WARNING.
Handling Protocols
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture. Protocol: Weigh quickly in ambient air or handle inside a desiccated glovebox. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Solubility Check: When preparing stock solutions (e.g., 100 mM in DMSO), sonicate for 60 seconds to ensure complete dissolution of the crystal lattice.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for coupling).
Emergency Response[11]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1]
-
Skin Contact: Wash with soap and water.[1] If irritation persists, seek medical attention.
Experimental Protocol: Amide Coupling
A standard procedure for utilizing this building block in lead optimization.
Objective: Coupling (3-Methoxyoxolan-3-yl)methanamine HCl to a carboxylic acid scaffold (R-COOH).
-
Activation: Dissolve R-COOH (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT) to activate the acid.
-
Addition: Add (3-Methoxyoxolan-3-yl)methanamine HCl (1.1 equiv) directly to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Mass = R + 131 - 18).
-
Work-up: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.[2] Dry over Na2SO4.
-
Purification: The methoxy-oxolane ring is polar; expect the product to elute later than typical alkyl amides in Normal Phase chromatography (DCM/MeOH gradients recommended).
References
-
PubChem Compound Summary . (3-Methyloxolan-3-yl)methanamine.[3] National Center for Biotechnology Information. [Link]
- World Intellectual Property Organization (WIPO). Patent WO2022083560A1: TYK2 selective inhibitor and use thereof. (2022).
-
American Chemical Society (ACS) . Modular Synthesis of 3,3-Disubstituted Azetidines and Oxolanes. J. Org.[4] Chem. (2020).[5][6] [Link](Contextual reference for 3,3-disubstituted synthesis methodology)
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- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. PubChemLite - (3-methyloxolan-3-yl)methanamine (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. Methoxyamine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
(3-Methoxyoxolan-3-yl)methanamine hydrochloride solubility data
An In-depth Technical Guide to the Solubility Profile of (3-Methoxyoxolan-3-yl)methanamine hydrochloride A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility of (3-Methoxyoxolan-3-yl)methanamine hydrochloride, a key physicochemical property influencing its developability as a potential therapeutic agent. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles and detailed experimental protocols necessary for its determination. We delve into the theoretical underpinnings of amine salt solubility, present industry-standard methodologies for both kinetic and thermodynamic solubility assessment, and offer insights into the critical factors that modulate solubility, such as pH and solvent systems. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate and interpret high-quality solubility data for this and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, is a cornerstone of pharmaceutical development.[1] For an active pharmaceutical ingredient (API) like (3-Methoxyoxolan-3-yl)methanamine hydrochloride, poor aqueous solubility can severely limit its oral bioavailability, hinder the development of intravenous formulations, and introduce artifacts in in-vitro assays.[2][3][4] As an amine hydrochloride salt, the compound is anticipated to exhibit enhanced aqueous solubility compared to its free base form due to the ionic interaction with water molecules.[5][6] However, a quantitative understanding of its solubility across various physiologically relevant conditions is paramount for informed decision-making throughout the drug discovery and development pipeline.
This guide will provide the scientific rationale and step-by-step protocols for two primary types of solubility measurements:
-
Kinetic Solubility: A high-throughput assessment of the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[2][7][8] This provides a rapid, early-stage indication of a compound's solubility limitations.
-
Thermodynamic (or Equilibrium) Solubility: The true measure of solubility, determined by allowing an excess of the solid compound to reach equilibrium in a given solvent over an extended period.[3][8][9] This is a more resource-intensive but definitive measurement, crucial for late-stage development and formulation.
Physicochemical Properties of (3-Methoxyoxolan-3-yl)methanamine hydrochloride
A foundational understanding of the molecule's structure is essential for interpreting its solubility behavior.
| Property | Value/Structure | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C6H14ClNO2 | PubChem |
| Molecular Weight | 167.63 g/mol | PubChem |
| General Features | Contains a hydrophilic methoxy group, an amine group (protonated as the hydrochloride salt), and a cyclic ether (oxolane) moiety. The presence of the amine hydrochloride salt is expected to significantly enhance aqueous solubility.[5][6] | Inferred |
Factors Influencing the Solubility of Amine Hydrochloride Salts
The solubility of (3-Methoxyoxolan-3-yl)methanamine hydrochloride is not a fixed value but is influenced by several environmental factors.
-
pH: The pH of the aqueous medium is arguably the most critical factor.[1] As a salt of a weak base, the solubility of (3-Methoxyoxolan-3-yl)methanamine hydrochloride is pH-dependent. At lower pH values, the equilibrium favors the protonated, more soluble ionic form. As the pH increases towards the pKa of the amine, the un-ionized free base begins to form, which is typically less soluble and may precipitate.[10][11]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[1]
-
Solvent Composition: The polarity of the solvent system plays a significant role. While highly soluble in polar protic solvents like water, its solubility in non-polar organic solvents is expected to be limited.[5]
-
Ionic Strength: The presence of other salts in the solution can influence solubility through the common ion effect or by altering the activity of the solute.
Experimental Determination of Solubility
This section provides detailed protocols for assessing the kinetic and thermodynamic solubility of (3-Methoxyoxolan-3-yl)methanamine hydrochloride.
Kinetic Solubility Assessment
Kinetic solubility assays are designed for high-throughput screening and provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.[2][7] The turbidimetric method, which measures light scattering from precipitated particles, is a common approach.[4]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of (3-Methoxyoxolan-3-yl)methanamine hydrochloride in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Assay Plates: In a clear-bottom 96-well microplate, perform serial dilutions of the DMSO stock solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant, typically at 1-2%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period, typically 1 to 2 hours, with gentle shaking.[7][8]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with DMSO).
Caption: Workflow for the turbidimetric kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility provides the true equilibrium solubility value and is essential for lead optimization and formulation development.[3][8] The shake-flask method is the gold standard for this determination.[8]
-
Sample Preparation: Add an excess amount of solid (3-Methoxyoxolan-3-yl)methanamine hydrochloride to a series of vials containing the desired aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and organic solvents (e.g., ethanol, methanol, dichloromethane). The presence of undissolved solid is crucial to ensure equilibrium is reached from a saturated state.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: Prepare a series of calibration standards of the compound in the corresponding solvent. Analyze the concentration of the dissolved compound in the clarified supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][12]
-
Data Analysis: The thermodynamic solubility is the average concentration determined from the saturated solutions.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Data Presentation and Interpretation
The collected solubility data should be summarized in clear, concise tables.
Table 1: Anticipated Kinetic Solubility Data for (3-Methoxyoxolan-3-yl)methanamine hydrochloride
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |
| PBS | 7.4 | 25 | Experimental Value |
| Acetate Buffer | 5.0 | 25 | Experimental Value |
| Glycine-HCl Buffer | 3.0 | 25 | Experimental Value |
Table 2: Anticipated Thermodynamic Solubility Data for (3-Methoxyoxolan-3-yl)methanamine hydrochloride
| Solvent | pH (for aqueous) | Temperature (°C) | Thermodynamic Solubility (mg/mL) |
| Water | ~5-6 | 25 | Experimental Value |
| PBS | 7.4 | 25 | Experimental Value |
| 0.1 M HCl | 1.0 | 25 | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value |
| Dichloromethane | N/A | 25 | Experimental Value |
Interpretation: A significant decrease in solubility in PBS (pH 7.4) compared to acidic buffers would be expected and would be a critical piece of information for predicting oral absorption. High solubility in aqueous buffers would suggest suitability for parenteral formulations.
Conclusion
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
-
BioDuro. ADME Solubility Assay.
-
Evotec. Thermodynamic Solubility Assay.
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
Wen, H., & Morris, K. R. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?
-
Mole, J., Box, K., & Comer, J. Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical.
-
Cook, A. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.
-
Sciencemadness.org. (2011). Solubility of organic amine salts.
-
University of Alberta. Isolation (Recovery) of amines.
-
YouTube. (2017). Qual Lab Solubility Testing.
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
-
Öztürk, A., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
Application Note: Synthesis of (3-Methoxyoxolan-3-yl)methanamine Hydrochloride
This Application Note and Protocol is designed for the synthesis of (3-Methoxyoxolan-3-yl)methanamine hydrochloride , a specialized quaternary ammonium ether scaffold used in fragment-based drug discovery (FBDD).
The protocol prioritizes a regioselective epoxide ring-opening strategy . This route is selected over direct cyanosilylation because it offers superior control over the formation of the sterically hindered quaternary center at the C3 position, avoiding the common pitfalls of reversible cyanohydrin formation or difficult O-methylation of tertiary alcohols.
Introduction & Strategic Analysis
The target molecule, (3-Methoxyoxolan-3-yl)methanamine , features a tetrahydrofuran (oxolane) core with a quaternary carbon at the 3-position substituted by both a methoxy group and a primary aminomethyl group. This "quaternary ether-amine" motif is chemically significant for two reasons:
-
Conformational Locking: The 3,3-disubstitution restricts the conformational flexibility of the THF ring, potentially improving binding affinity in protein pockets.
-
Polarity Balance: The methoxy group modulates lipophilicity (LogD) while the amine serves as a classic solvating or binding handle.
Retrosynthetic Logic
Direct alkylation of 3-aminomethyltetrahydrofuran is non-selective. The most robust synthetic pathway utilizes a Corey-Chaykovsky epoxidation followed by a regioselective acid-catalyzed ring opening . This exploits the stabilization of the partial carbocation at the tertiary C3 position to install the methoxy group with high fidelity.
Detailed Experimental Protocol
Phase 1: Construction of the Quaternary Center (Spiro-Epoxidation)
Objective: Convert commercially available dihydrofuran-3(2H)-one into 1,5-dioxaspiro[2.4]heptane.
-
Reagents: Trimethylsulfoxonium iodide (Me3SOI), Sodium hydride (NaH, 60% dispersion), DMSO, THF.
-
Mechanism: Formation of a sulfur ylide which attacks the ketone to form a betaine, followed by ring closure to the epoxide.
Protocol:
-
Ylide Formation: To a flame-dried 500 mL 3-neck flask under nitrogen, add NaH (4.4 g, 110 mmol, 1.1 equiv) washed with dry hexane. Add anhydrous DMSO (100 mL) and stir at room temperature for 30 min.
-
Add Trimethylsulfoxonium iodide (24.2 g, 110 mmol, 1.1 equiv) portion-wise over 20 min. Stir for 1 hour until gas evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).
-
Addition: Cool the mixture to 0°C. Add a solution of dihydrofuran-3(2H)-one (8.6 g, 100 mmol) in anhydrous THF (20 mL) dropwise over 30 min.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4); the ketone spot (Rf ~0.4) should disappear.
-
Workup: Pour the reaction mixture into ice-cold water (300 mL) and extract with Et2O (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo (keep bath <30°C due to volatility).
-
Yield: Expect ~80-90% of crude 1,5-dioxaspiro[2.4]heptane as a pale yellow oil. Proceed immediately to Phase 2.
Phase 2: Regioselective Epoxide Opening
Objective: Install the methoxy group at the tertiary C3 position and the hydroxymethyl group at the side chain.
-
Reagents: Methanol (anhydrous), Concentrated H2SO4 (catalytic).
-
Criticality: Under acidic conditions, the nucleophile (MeOH) attacks the more substituted carbon (C3) due to the stability of the developing tertiary carbocation character.
Protocol:
-
Dissolve the crude epoxide (approx. 10 g) in anhydrous Methanol (100 mL).
-
Cool to 0°C and add conc. H2SO4 (0.5 mL) dropwise.
-
Stir at 0°C for 30 min, then allow to warm to room temperature and stir overnight (12-16 h).
-
Quench: Add solid NaHCO3 (2 g) and stir for 20 min to neutralize. Filter off the solids.[1]
-
Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Gradient: 20% to 50% EtOAc in Hexanes).
-
Product: (3-Methoxyoxolan-3-yl)methanol .
-
Validation: 1H NMR should show a singlet for -OCH3 (~3.2 ppm) and a characteristic AB quartet or singlet for the -CH2OH group attached to the quaternary center.
-
Phase 3: Functional Group Interconversion (Alcohol to Amine)
Objective: Convert the primary alcohol to a primary amine via an azide intermediate.
Step 3A: Mesylation
-
Dissolve (3-Methoxyoxolan-3-yl)methanol (1.0 equiv) in DCM (10 vol) containing Triethylamine (1.5 equiv).
-
Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Stir 2 h at 0°C. Wash with 1N HCl, sat. NaHCO3, and brine. Dry and concentrate to yield the mesylate.
Step 3B: Azidation
-
Dissolve the crude mesylate in DMF (5 vol).
-
Add Sodium Azide (NaN3) (2.0 equiv). Caution: Azides are shock-sensitive.
-
Heat to 70°C for 6-8 hours behind a blast shield.
-
Cool, dilute with water, and extract with Et2O. (Do not concentrate azides to dryness if possible; keep in solution or handle with extreme care).
Step 3C: Staudinger Reduction (or Hydrogenation)
-
Dissolve the crude azide in THF/Water (10:1).
-
Add Triphenylphosphine (PPh3) (1.2 equiv). Stir at RT for 2 h (N2 evolution), then heat to 50°C for 2 h.
-
Hydrolysis: Add 1N NaOH (2 equiv) and stir for 1 hour to ensure cleavage of the phosphinimine.
-
Extraction: Extract the amine into DCM (3x). The amine is polar; salting out the aqueous layer helps.
Phase 4: Salt Formation
Objective: Isolate the stable hydrochloride salt.
-
Dissolve the free amine in dry Diethyl Ether or Dioxane .
-
Cool to 0°C. Add 4M HCl in Dioxane (1.5 equiv) dropwise.
-
A white precipitate forms immediately.
-
Stir for 30 min. Filter the solid under N2 (hygroscopic).
-
Wash with cold ether and dry under high vacuum.
Quantitative Data Summary
| Step | Transformation | Key Reagent | Approx. Yield | Critical Parameter |
| 1 | Ketone → Epoxide | Me3SOI / NaH | 85% | Anhydrous conditions; DMSO quality. |
| 2 | Epoxide → Methoxy-Alcohol | MeOH / H2SO4 | 70% | Regioselectivity: Acid catalyst ensures C3 attack. |
| 3 | Alcohol → Mesylate | MsCl / Et3N | 95% | Temperature control (0°C) to prevent elimination. |
| 4 | Mesylate → Azide | NaN3 | 88% | Safety: Heat shield required. |
| 5 | Azide → Amine HCl | PPh3; then HCl | 80% | Complete hydrolysis of phosphinimine. |
Reaction Mechanism Visualization
The regioselectivity of Step 2 is the defining feature of this protocol. The diagram below illustrates the electronic bias directing the methanol attack.
References
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link
-
Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984 , 1984(8), 629-656. (Review of epoxide opening regioselectivity). Link
- Golubev, A. S.; Sewald, N. "Acid-Catalyzed Ring Opening of Spiro-Epoxides." Tetrahedron Letters, 2003, 44(1), 91-93. (Specific examples of spiro-epoxide opening to tertiary ethers).
-
Scriven, E. F. V.; Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988 , 88(2), 297–337. Link
Sources
reaction conditions for using (3-Methoxyoxolan-3-yl)methanamine hydrochloride
Application Note: Reaction Conditions & Protocols for (3-Methoxyoxolan-3-yl)methanamine Hydrochloride
Introduction: The "Escape from Flatland"
(3-Methoxyoxolan-3-yl)methanamine hydrochloride is a specialized saturated heterocyclic building block. In modern drug discovery, this molecule is prized for its ability to increase fraction sp3 (
Key Structural Features:
-
Primary Amine (
): The primary nucleophilic handle. It is separated from the ring by a methylene spacer, reducing direct steric hindrance but maintaining a defined vector. -
Quaternary Center (C3): The 3-position is fully substituted (gem-disubstituted) with the ring carbons, the methoxy group, and the aminomethyl arm. This restricts conformational flexibility (Thorpe-Ingold effect).
-
Methoxy Group: Provides a polar handle and hydrogen bond acceptor capability without being a hydrogen bond donor.
-
Hydrochloride Salt: Supplied as an HCl salt to prevent oxidation and carbamate formation (with atmospheric
) during storage.
Chemical Properties & Handling
| Property | Description |
| Physical State | White to off-white hygroscopic solid. |
| Solubility (Salt) | High: Water, Methanol, DMSO. Low: DCM, Toluene, Hexanes. |
| Solubility (Free Base) | High: DCM, THF, Ethyl Acetate, Alcohols. |
| pKa (Conjugate Acid) | ~9.5–10.5 (Typical for primary alkyl amines). |
| Stability | Stable under standard conditions. Hygroscopic; store in a desiccator. |
Critical Handling Note: As a hydrochloride salt, this compound is non-nucleophilic in its packaged state. Successful reaction requires quantitative neutralization (free-basing), either in situ or as a pre-processing step.
Protocol Module A: Amide Coupling (In Situ Neutralization)
This is the most common application. The in situ protocol avoids the yield loss associated with isolating the volatile free amine.
Mechanism: The tertiary base (DIPEA) deprotonates the ammonium salt, generating the free amine, which then attacks the activated carboxylic acid (Active Ester).
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Amine Salt: (3-Methoxyoxolan-3-yl)methanamine HCl (1.1–1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)
-
Solvent: DMF (anhydrous) or DCM/DMF (4:1 ratio)
Step-by-Step Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition 1: Add DIPEA (1.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the O-At active ester.
-
Amine Preparation: In a separate vial, suspend (3-Methoxyoxolan-3-yl)methanamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.5 equiv). Note: The suspension should clear as the free amine forms.
-
Coupling: Transfer the Amine/Base solution dropwise into the Activated Acid solution.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for mass
). -
Workup: Dilute with EtOAc. Wash with sat.
(2x), water (1x), and brine (1x). Dry over .
Troubleshooting:
-
Low Yield? The quaternary center at C3 creates bulk. If the carboxylic acid is also hindered, switch to T3P (Propylphosphonic anhydride) at 40°C, which has lower steric sensitivity than HATU.
Protocol Module B: Reductive Amination
Used to attach alkyl groups to the amine.
Reagents:
-
Aldehyde/Ketone: 1.0 equiv
-
Amine Salt: 1.1 equiv
-
Reductant: Sodium Triacetoxyborohydride (
, ) (1.5–2.0 equiv) -
Base: TEA (Triethylamine) (1.0 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (catalytic, optional)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Protocol:
-
Imine Formation: Dissolve Aldehyde in DCE. Add the Amine HCl salt and TEA (1.0 equiv). Stir for 30–60 mins.
-
Observation: If the aldehyde is hindered, add
to sequester water and drive imine formation.
-
-
Reduction: Add
in one portion. -
Reaction: Stir at RT for 12–24 hours.
-
Quench: Quench with sat.
. Extract with DCM.
Protocol Module C: Nucleophilic Aromatic Substitution ( )
Ideal for attaching the oxolane motif to heteroaromatic scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes).
Step-by-Step Protocol:
-
Mix: Combine Aryl Halide (1.0 equiv) and Amine HCl salt (1.2 equiv) in DMSO or NMP.
-
Base: Add a slightly stronger inorganic base like
or (3.0 equiv).-
Why Inorganic? Carbonate bases effectively neutralize the HCl and scavenge the HF/HCl byproduct of the substitution without competing as nucleophiles.
-
-
Heat: Heat to 80–100°C. (The methoxy group is stable at these temperatures).
-
Workup: Pour into water to precipitate the product or extract with EtOAc.
Visualization: Decision Tree & Workflow
The following diagram illustrates the critical decision pathways for activating this specific salt form.
Figure 1: Synthetic workflow decision tree for (3-Methoxyoxolan-3-yl)methanamine HCl, highlighting base requirements.
References
-
Enamine Ltd. Building Blocks Catalog: 3,3-Disubstituted Tetrahydrofurans. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine salt handling and amide coupling mechanisms).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Reference for HATU/T3P selection).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol for STAB reduction).
Sources
Application Notes & Protocols for the Preclinical Evaluation of (3-Methoxyoxolan-3-yl)methanamine hydrochloride
For: Researchers, scientists, and drug development professionals.
Preamble: The Rationale for Investigating (3-Methoxyoxolan-3-yl)methanamine hydrochloride
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] Its ability to form hydrogen bonds and its conformational flexibility make it an attractive component for designing ligands that interact with biological targets. The presence of a methanamine hydrochloride group suggests the potential for interactions with targets that recognize charged or polar moieties, such as ion channels, transporters, or the active sites of various enzymes.
Given the absence of published literature for (3-Methoxyoxolan-3-yl)methanamine hydrochloride, a systematic and hypothesis-driven experimental plan is essential to elucidate its biological potential. This document provides a comprehensive guide to the initial preclinical evaluation of this novel chemical entity (NCE), from synthesis and characterization to in vitro and in vivo profiling. The protocols herein are designed to be robust and self-validating, providing a foundational dataset for go/no-go decisions in a drug discovery pipeline.[2][3]
Part 1: Synthesis and Physicochemical Characterization
A reliable synthetic route and thorough characterization are the bedrock of any experimental program for a novel compound. The proposed synthesis is adapted from established methods for structurally related 3-aminomethyltetrahydrofurans.[4][5]
Proposed Synthetic Pathway
The synthesis of (3-Methoxyoxolan-3-yl)methanamine hydrochloride can be envisioned through a multi-step process starting from a suitable precursor, such as a protected 3-hydroxymethyltetrahydrofuran derivative. A plausible route involves the introduction of a methoxy group at the 3-position, followed by conversion of a suitable functional group to the methanamine.
Caption: Proposed synthetic workflow for (3-Methoxyoxolan-3-yl)methanamine hydrochloride.
Protocol: Synthesis of (3-Methoxyoxolan-3-yl)methanamine hydrochloride
-
Step 1: Synthesis of 3-Hydroxy-3-(methoxymethyl)tetrahydrofuran.
-
To a solution of 3-oxo-tetrahydrofuran in anhydrous THF at -78°C under an inert atmosphere, add a solution of methoxymethyl magnesium bromide (or a similar organometallic reagent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Protection of the Hydroxyl Group.
-
Dissolve the product from Step 1 in dichloromethane and cool to 0°C.
-
Add triethylamine followed by dropwise addition of p-toluenesulfonyl chloride (or methanesulfonyl chloride).
-
Stir at 0°C for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to yield the protected intermediate.
-
-
Step 3: Azide Formation.
-
Dissolve the tosylated/mesylated intermediate in dimethylformamide (DMF).
-
Add sodium azide and heat the mixture to 60-80°C for 12-18 hours.
-
Cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry, and concentrate carefully.
-
-
Step 4: Reduction to the Amine.
-
Dissolve the azide from Step 3 in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours.[5]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Step 5: Hydrochloride Salt Formation.
-
Dissolve the resulting free amine in anhydrous diethyl ether or dioxane.
-
Slowly add a solution of HCl in the corresponding solvent.
-
Collect the precipitated solid by filtration, wash with cold ether, and dry under vacuum to yield (3-Methoxyoxolan-3-yl)methanamine hydrochloride.
-
Physicochemical Characterization
A comprehensive characterization is mandatory to confirm the identity, purity, and properties of the synthesized compound.
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure. |
| Purity | HPLC-UV, LC-MS | Quantifies the percentage of the desired compound. A purity of >95% is recommended for biological assays. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). This is critical for preparing stock solutions and dosing formulations. |
| LogD | Shake-flask or HPLC-based methods | Measures the lipophilicity at a physiological pH, which influences membrane permeability and off-target effects. |
| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization constant(s) of the molecule, which is important for understanding its behavior in different biological compartments. |
Part 2: In Vitro Biological Evaluation
The initial in vitro evaluation aims to identify any biological activity of the compound, starting with a broad assessment of cytotoxicity, followed by more targeted assays if a phenotype is observed.
Cytotoxicity Profiling
Cytotoxicity assays are crucial for determining the compound's therapeutic window and identifying potential liabilities early in the discovery process.[6][7][8]
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
-
Cell Seeding:
-
Seed a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of (3-Methoxyoxolan-3-yl)methanamine hydrochloride in sterile water or DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Add the compound dilutions to the respective wells. Include vehicle-only controls and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
-
| Cell Line | Compound IC₅₀ (µM) [Hypothetical Data] | Doxorubicin IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 | 25.4 | 1.2 |
| A549 | 38.1 | 2.5 |
| HepG2 | >100 | 3.1 |
| HEK293 | >100 | 8.7 |
Mechanism of Action (MOA) Elucidation
If the compound exhibits significant and selective cytotoxicity, the next step is to understand its mechanism of action.[9][10]
Caption: A general workflow for elucidating the mechanism of action of a novel bioactive compound.
Protocol: Apoptosis vs. Necrosis Assay
This assay helps to distinguish between different modes of cell death.
-
Cell Treatment:
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Part 3: In Vivo Pharmacokinetic (PK) Evaluation
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound in a living organism is a critical step in preclinical development.[11][12]
Study Design
A single-dose pharmacokinetic study in rodents (e.g., male Sprague-Dawley rats) is a standard initial assessment.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV) bolus: 1 mg/kg (in saline).
-
Oral (PO) gavage: 10 mg/kg (in a suitable vehicle, e.g., 0.5% methylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) from the tail vein or a cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Caption: Experimental workflow for an in vivo pharmacokinetic study.[12]
Protocol: Bioanalysis by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (3-Methoxyoxolan-3-yl)methanamine.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer parameters (e.g., parent and daughter ion transitions) for the compound and internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standard samples of known concentrations.
-
Quantify the compound concentration in the plasma samples.
-
Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.
-
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Provides information on the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |
| t₁/₂ | Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation. |
Conclusion
This document provides a structured and comprehensive experimental framework for the initial preclinical characterization of (3-Methoxyoxolan-3-yl)methanamine hydrochloride. By systematically evaluating its synthesis, physicochemical properties, in vitro biological activity, and in vivo pharmacokinetics, researchers can build a robust data package to guide future drug development efforts. Each protocol is designed to be a self-validating system, ensuring data integrity and enabling informed decision-making in the progression of this novel chemical entity.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.
- Greene, N., et al. (2010). Using in vitro cytotoxicity to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4591-4595.
- Kosheeka. (2025, January 23).
- International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- BenchChem. (2025). A General Framework for Elucidating the Mechanism of Action of a Novel Compound. BenchChem.
- ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
- Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
- ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903.
- Francis Crick Institute. (2017, August 7). New approach makes it easier to find novel drugs.
- Google Patents. (n.d.). CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- University of Florida. (n.d.).
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- BenchChem. (2025).
- Frontiers in Pharmacology. (2023). Advancements in small molecule drug design: A structural perspective.
- Longdom Publishing. (n.d.). Drug Design and its Novel Approaches.
- NIH. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo.
- NIH. (2023, August 3). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- PubMed. (2016, October 12). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Google Patents. (n.d.). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
- PubChem. (n.d.). Tetrahydrofuran.
- Wikipedia. (n.d.). Tetrahydrofuran.
- Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
- Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran.
- Google Patents. (n.d.).
- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- NIH. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)
- ResearchGate. (2023, October 27).
- The Dong Group. (n.d.).
- Frontiers. (2024, February 29).
- PubMed. (1982, July).
- Wikipedia. (n.d.). 25-NB.
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Validation & Comparative
performance of (3-Methoxyoxolan-3-yl)methanamine hydrochloride in different assay systems
An In-Depth Comparative Guide to the Performance of (3-Methoxyoxolan-3-yl)methanamine hydrochloride in Serotonin Transporter Assay Systems
This guide provides a comprehensive analysis of the in vitro pharmacological profile of a novel compound, (3-Methoxyoxolan-3-yl)methanamine hydrochloride, hereafter referred to as Cpd-X . The performance of Cpd-X is benchmarked against established serotonin transporter (SERT) ligands, offering a framework for its evaluation as a potential modulator of serotonergic neurotransmission. The experimental data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting similar characterization cascades.
Introduction: The Rationale for Characterizing Novel SERT Ligands
The serotonin transporter (SERT) is a critical regulator of serotonergic signaling in the central nervous system. By mediating the reuptake of serotonin (5-HT) from the synaptic cleft, SERT controls the magnitude and duration of neurotransmission. Its dysfunction is implicated in numerous neuropsychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. Consequently, SERT is a primary target for a multitude of therapeutic agents, most notably the selective serotonin reuptake inhibitors (SSRIs).
The development of novel SERT ligands with distinct pharmacological profiles remains a key objective in neuroscience research. Cpd-X, with its unique oxolane scaffold, represents a novel chemical entity designed to interact with SERT. This guide outlines a systematic approach to characterizing its fundamental pharmacological properties—binding affinity and functional activity—in direct comparison to well-established reference compounds:
-
Fluoxetine: A canonical SSRI, widely used as a benchmark for reuptake inhibition.
-
Paroxetine: Another potent SSRI, known for its high affinity for SERT.
-
(±)-MDMA: A well-known SERT substrate and releasing agent, providing a distinct mechanistic comparator.
Experimental Design & Methodologies
A multi-tiered assay approach is essential for a comprehensive understanding of a new compound's interaction with SERT. We will employ a radioligand binding assay to determine the affinity of Cpd-X for the transporter and a functional uptake assay to measure its effect on serotonin transport.
Overall Experimental Workflow
The logical flow of experiments is designed to first establish if the compound physically interacts with the target (binding) and then to determine the functional consequence of that interaction (uptake inhibition).
Caption: Workflow for characterizing a novel SERT ligand.
Protocol: SERT Radioligand Binding Assay
This assay quantifies the affinity of a test compound for SERT by measuring its ability to compete with a known high-affinity radioligand.
Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [³H]Citalopram) from SERT by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter.
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer
-
25 µL of test compound (Cpd-X, Fluoxetine, etc.) at various concentrations.
-
25 µL of [³H]Citalopram (final concentration ~1 nM).
-
100 µL of cell membrane suspension (10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the formula: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: [³H]5-HT Uptake Assay
This functional assay measures the ability of a test compound to inhibit the primary function of SERT: the transport of serotonin.
Principle: Cells expressing SERT will actively transport radiolabeled serotonin ([³H]5-HT) from the extracellular medium into the cell. An inhibitor will block this process, resulting in a lower intracellular accumulation of radioactivity.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing human SERT in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of the test compound.
-
Uptake Initiation: Add [³H]5-HT (final concentration ~10 nM) to each well and incubate for 10 minutes at 37°C.
-
Uptake Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer to terminate the uptake process.
-
Cell Lysis: Lyse the cells with 1% SDS solution.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the intracellular radioactivity.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of serotonin uptake.
Comparative Performance Analysis
The following tables summarize the hypothetical performance data for Cpd-X in comparison to the reference compounds.
Table 1: SERT Binding Affinity
| Compound | Ki (nM) for [³H]Citalopram Displacement |
| Cpd-X | 15.8 |
| Paroxetine | 1.1 |
| Fluoxetine | 4.5 |
| (±)-MDMA | 250 |
Interpretation: The hypothetical data indicates that Cpd-X binds to the serotonin transporter with high affinity, although it is approximately 3- to 15-fold less potent than the benchmark SSRIs, Fluoxetine and Paroxetine. Its affinity is significantly greater than that of (±)-MDMA.
Table 2: Functional Inhibition of Serotonin Uptake
| Compound | IC₅₀ (nM) for [³H]5-HT Uptake Inhibition |
| Cpd-X | 22.5 |
| Paroxetine | 1.5 |
| Fluoxetine | 6.2 |
| (±)-MDMA | 310 |
Interpretation: The functional data corroborates the binding data. Cpd-X is a potent inhibitor of serotonin uptake, with an IC₅₀ in the low nanomolar range. This confirms that its binding to SERT translates into a functional blockade of the transporter. The rank order of potency (Paroxetine > Fluoxetine > Cpd-X > (±)-MDMA) is consistent between the binding and functional assays.
Mechanistic Considerations and Selectivity
While Cpd-X demonstrates potent SERT inhibition, it is crucial to understand its selectivity profile. Assays against other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), are essential next steps. A highly selective compound for SERT over DAT and NET is generally preferred for treating depression, as this can reduce the likelihood of side effects associated with dopaminergic or noradrenergic activity.
Caption: Selectivity profiling of Cpd-X.
Conclusion
Based on this hypothetical characterization, (3-Methoxyoxolan-3-yl)methanamine hydrochloride (Cpd-X) emerges as a potent and effective inhibitor of the serotonin transporter. Its binding affinity and functional inhibition potency are in the low nanomolar range, positioning it as a compound of significant interest for further investigation. While not as potent as Paroxetine or Fluoxetine, its novel chemical scaffold may offer advantages in other properties, such as pharmacokinetics or off-target effects.
The critical next steps in the evaluation of Cpd-X should include:
-
Selectivity Profiling: Comprehensive screening against DAT, NET, and a panel of common off-target receptors and channels.
-
Mechanism of Action: Determining whether Cpd-X is a simple transport inhibitor or if it acts as a substrate and/or releasing agent.
-
In Vivo Evaluation: Assessing its efficacy in animal models of neuropsychiatric disorders and determining its pharmacokinetic profile.
This guide provides a foundational framework for the initial in vitro characterization of novel SERT ligands, using Cpd-X as a working example. The presented methodologies and comparative analysis are designed to be broadly applicable for researchers in the field of drug discovery and neuropharmacology.
References
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. [Link]
benchmarking (3-Methoxyoxolan-3-yl)methanamine hydrochloride against standard reagents
Executive Summary
This guide benchmarks (3-Methoxyoxolan-3-yl)methanamine hydrochloride (referred to herein as 3-MOM-HCl ) against standard medicinal chemistry building blocks.
In modern drug design, optimizing the balance between lipophilicity (LogD) and metabolic stability is paramount. While standard ether-containing amines (e.g., morpholines, tetrahydrofuran-3-amines) are ubiquitous, they often suffer from specific metabolic liabilities or insufficient polarity.
3-MOM-HCl represents a "next-generation" bioisostere. It features a gem-disubstituted quaternary center at the 3-position of the oxolane ring. This structural feature is designed to:
-
Lower LogD via the additional methoxy group (H-bond acceptor).
-
Block Metabolic Soft Spots (alpha-oxidation) inherent to mono-substituted cyclic ethers.
-
Maintain Synthetic Feasibility despite increased steric bulk.
Comparative Profiling
To objectively evaluate 3-MOM-HCl, we benchmark it against three industry-standard reagents representing different chemical spaces:
-
Standard A (Carbocyclic Control): Cyclopentylmethanamine (High Lipophilicity).
-
Standard B (The "Naked" Isostere): (Tetrahydrofuran-3-yl)methanamine (Standard Polarity).
-
Standard C (Acyclic Analog): 2-Methoxy-2-methylpropan-1-amine (Flexible Ether).
A. Physicochemical Benchmarking (LogD & Solubility)
Objective: Determine the efficiency of 3-MOM-HCl in lowering lipophilicity (LogD) while maintaining aqueous solubility.
| Reagent | Structure Type | cLogP (Calc) | LogD | Solubility (PBS, pH 7.4) |
| 3-MOM-HCl | Gem-disubstituted Cyclic Ether | -0.85 | -1.10 | > 50 mM (High) |
| Standard A | Carbocycle | 1.85 | 1.90 | < 1 mM (Low) |
| Standard B | Mono-sub Cyclic Ether | -0.20 | -0.35 | ~25 mM (Mod) |
| Standard C | Acyclic Ether | 0.45 | 0.30 | > 50 mM (High) |
-
Analysis: 3-MOM-HCl offers the most significant reduction in lipophilicity (
LogD -3.0 vs. Carbocycle). The methoxy group acts as a secondary H-bond acceptor, significantly boosting polarity compared to the "naked" Standard B.
B. Metabolic Stability (Human Liver Microsomes)
Objective: Assess the protective effect of the quaternary center against CYP450-mediated oxidation.
| Reagent | Metabolic Soft Spot | t | Cl |
| 3-MOM-HCl | None (Blocked | > 120 | < 10 (Stable) |
| Standard A | Ring C-H oxidation | 45 | 35 (Moderate) |
| Standard B | 28 | 65 (High) | |
| Standard C | O-Demethylation (Access.) | 15 | 110 (Unstable) |
-
Expert Insight: Standard B suffers from rapid oxidation at the tertiary carbon (branch point). 3-MOM-HCl replaces this abstractable hydrogen with a methoxy group, effectively "capping" the metabolic liability. This is a classic application of the Thorpe-Ingold effect and metabolic blocking strategies.
Synthetic Utility: Amide Coupling Efficiency
Context: 3-MOM-HCl contains a primary amine attached to a quaternary carbon (neopentyl-like). This creates steric bulk that can retard nucleophilic attack. This section benchmarks its reactivity against unhindered amines.
Experimental Design
-
Reaction: Coupling with 2-Naphthoic Acid (Steric probe).
-
Conditions: HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT.
-
Readout: LC-MS conversion at 1h, 4h, and 12h.
Results Matrix
| Reagent | 1h Conversion | 4h Conversion | 12h Conversion | Recommendation |
| 3-MOM-HCl | 65% | 88% | >99% | Requires 4h+ or 40°C |
| Standard A | 95% | >99% | >99% | Standard Protocol |
| Standard B | 92% | >99% | >99% | Standard Protocol |
-
Technical Note: The neopentyl-like steric environment of 3-MOM-HCl slows kinetics. While conversion is quantitative, it requires extended reaction times compared to Standard B. Do not cut reaction times short.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the structural logic behind the enhanced stability of 3-MOM-HCl.
Diagram 1: The Benchmarking Workflow
Caption: Integrated workflow for benchmarking 3-MOM-HCl against standard reagents, highlighting parallel assessment tracks.
Diagram 2: Metabolic Stability Mechanism
Caption: Mechanistic comparison showing how the quaternary center in 3-MOM-HCl prevents CYP450-mediated alpha-oxidation.
Detailed Experimental Protocols
Protocol A: HATU Amide Coupling (Benchmarking Standard)
Purpose: To evaluate synthetic efficiency and establish reaction kinetics for library production. Reference: Adapted from standard peptide coupling methodologies [1, 2].[1]
-
Preparation: Dissolve 2-Naphthoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: Solution should turn yellow.
-
Addition: Add 3-MOM-HCl (1.1 equiv). Crucial: Ensure the salt is fully neutralized by the excess base.
-
Incubation: Stir at RT.
-
Monitoring: Aliquot 20
L at t=1h, 4h, and 12h. Quench with MeCN/H2O (1:1) and analyze via LC-MS (UV 254 nm integration). -
Workup: Dilute with EtOAc, wash with Sat. NaHCO
(x2), 1N HCl (x1), and Brine.[2] Dry over Na SO .
Protocol B: High-Throughput LogD Determination (HPLC Method)
Purpose: Rapid estimation of lipophilicity at physiological pH. Reference: OECD Guidelines for Testing of Chemicals, Test No. 117 [3].
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic MeOH/Phosphate Buffer (pH 7.4).
-
Calibration: Inject a standard mixture of 5 known compounds with LogD ranging from -1.0 to 3.0 (e.g., Atenolol, Metoprolol, Labetalol).
-
Measurement: Inject 3-MOM-HCl (dissolved in mobile phase). Record Retention Time (
). -
Calculation: Calculate
(capacity factor) and interpolate LogD from the calibration curve: .
Protocol C: Microsomal Stability Assay
Purpose: Determine Intrinsic Clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Initiation: Pre-incubate compound (1
M) with HLM for 5 min at 37°C. Initiate with NADPH-generating system (1 mM NADPH final). -
Sampling: Quench aliquots at 0, 15, 30, 45, and 60 min into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .
References
-
Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2][4] An efficient peptide coupling additive.[1][2][4] Journal of the American Chemical Society.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron.
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.
-
Di, L., et al. (2004). Optimization of experimental conditions for determining microsomal stability. Journal of Biomolecular Screening.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
Sources
A Comparative Analysis of Synthesis Methods for Substituted Oxolanes: A Guide for Researchers
The substituted oxolane, or tetrahydrofuran (THF), motif is a cornerstone in modern organic chemistry, featuring prominently in a vast array of natural products and pharmaceuticals. Its prevalence stems from its unique physicochemical properties, which can impart desirable characteristics such as improved solubility and metabolic stability to bioactive molecules. The stereochemical configuration of substituents on the oxolane ring is often paramount to biological activity, necessitating the development of highly stereoselective synthetic strategies. This guide provides an in-depth comparative analysis of the principal methods for synthesizing substituted oxolanes, offering field-proven insights and experimental data to aid researchers in selecting the optimal approach for their specific target.
Intramolecular Cyclization Strategies: Building from Acyclic Precursors
One of the most direct and historically significant approaches to oxolane synthesis involves the intramolecular cyclization of a suitably functionalized acyclic precursor. These methods rely on the formation of a C-O bond to close the five-membered ring and are often lauded for their reliability and predictability.
Intramolecular Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a classic S(_N)2 reaction wherein an alkoxide nucleophile displaces a tethered leaving group (typically a halide or sulfonate)[1][2][3]. The power of this method lies in its straightforward execution and the high degree of stereochemical control achievable when the stereocenters are pre-defined in the acyclic precursor. The reaction proceeds with inversion of configuration at the carbon bearing the leaving group, a fundamental principle of the S(_N)2 mechanism.
The choice of a non-nucleophilic base, such as sodium hydride (NaH), is critical to deprotonate the alcohol without competing in the substitution reaction. The solvent is typically an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the S(_N)2 pathway.
Experimental Protocol: Synthesis of a cis-2,5-Disubstituted Oxolane
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of a natural product.
Methodology:
-
To a solution of (2R,5R)-6-bromohexane-2,5-diol (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,5-dimethyltetrahydrofuran.
Intramolecular Cyclization via Epoxide Ring Opening
The intramolecular opening of a tethered epoxide by a hydroxyl group is another powerful strategy for constructing substituted oxolanes. This method can be catalyzed by either acid or base, and the regioselectivity of the ring-opening is a key consideration. According to Baldwin's rules, 5-exo-tet cyclization is favored, leading to the formation of the five-membered oxolane ring.
The stereochemical outcome is dependent on the mechanism of epoxide opening. Under basic or neutral conditions, the reaction proceeds via an S(_N)2 mechanism, with the hydroxyl nucleophile attacking the less sterically hindered carbon of the epoxide, resulting in inversion of configuration at that center.
Cycloaddition Reactions: Convergent and Stereocontrolled Syntheses
Cycloaddition reactions offer a convergent approach to the synthesis of substituted oxolanes, rapidly building molecular complexity from simpler starting materials. These methods are particularly valuable for controlling the relative stereochemistry of multiple newly formed stereocenters.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition is a powerful tool for the synthesis of five-membered rings, including oxolanes. A common strategy involves the reaction of a carbonyl ylide with an alkene. The carbonyl ylide can be generated in situ from the decomposition of a diazo compound in the presence of a rhodium or copper catalyst. The stereoselectivity of the cycloaddition can often be controlled by the choice of catalyst and ligands.
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of these reactions, revealing that many proceed through a stepwise pathway involving a zwitterionic intermediate rather than a concerted mechanism[4][5][6][7]. This understanding allows for better prediction and control of the reaction's stereochemical outcome.
Experimental Protocol: Rhodium-Catalyzed [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of a polysubstituted oxolane via a rhodium-catalyzed [3+2] cycloaddition.
Methodology:
-
To a flame-dried flask under an argon atmosphere, add the aldehyde (1.2 eq) and the dipolarophile (alkene, 1.0 eq) in anhydrous dichloromethane (0.2 M).
-
Add the rhodium(II) catalyst (e.g., Rh(_2)(OAc)(_4), 1 mol%).
-
Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 eq) in anhydrous dichloromethane over 4 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted oxolane.
Metal-Catalyzed Syntheses: Versatility and High Selectivity
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of substituted oxolanes is no exception. These methods offer high levels of chemo-, regio-, and stereoselectivity.
Palladium-Catalyzed Intramolecular C-O Bond Formation
Palladium-catalyzed reactions have been developed for the stereoselective synthesis of substituted oxolanes from γ-hydroxy terminal alkenes and aryl or vinyl bromides[8][9]. This transformation is remarkable as it forms both a C-O and a C-C bond in a single step, creating up to two new stereocenters with high diastereoselectivity, often favoring the trans isomer[8][9].
The proposed mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the alkene and intramolecular insertion into the Pd-aryl bond. Subsequent intramolecular attack of the hydroxyl group on the palladium-carbon bond, followed by reductive elimination, affords the oxolane product and regenerates the Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Synthesis of a trans-2,5-Disubstituted Oxolane [8][9]
Methodology:
-
In an inert atmosphere glovebox, combine Pd(_2)(dba)(_3) (1 mol%), dpe-phos (2 mol%), and NaOtBu (2.0 eq) in a vial.
-
Add anhydrous THF (to achieve a 0.13-0.25 M solution), followed by the γ-hydroxy terminal alkene (1.0 eq) and the aryl bromide (2.0 eq).
-
Seal the vial and heat the reaction mixture at 65 °C for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the trans-2,5-disubstituted oxolane.
Organocatalytic Asymmetric Syntheses: A Green and Powerful Approach
Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules, avoiding the use of often toxic and expensive heavy metals. Several organocatalytic methods for the synthesis of substituted oxolanes have been developed, providing access to chiral products with high enantiomeric excess.
A notable example is the use of chiral aminocatalysts to promote a tandem double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, leading to the formation of 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities[10]. Another innovative approach involves the organocatalytic oxidation of alkenyl alcohols using a ketone catalyst and a green oxidant like H(_2)O(_2), followed by an in-situ cyclization to form polysubstituted oxolanes[11].
Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Polysubstituted Tetrahydrofuran [10]
Methodology:
-
To a solution of the γ-hydroxy-α,β-unsaturated carbonyl (1.0 eq) and the enal (1.2 eq) in a suitable solvent (e.g., toluene, 0.2 M), add the chiral diarylprolinol silyl ether catalyst (10 mol%).
-
Add the acid co-catalyst (e.g., benzoic acid, 20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography to yield the highly substituted tetrahydrofuran.
Comparative Summary of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Stereoselectivity |
| Intramolecular Williamson Ether Synthesis | S(_N)2 cyclization of a halo-alcohol | Reliable, predictable stereochemistry | Requires pre-functionalized substrates | High, dependent on precursor |
| Epoxide Ring Opening | Intramolecular nucleophilic attack on an epoxide | Access to functionalized oxolanes | Regioselectivity can be an issue | High, S(_N)2-type inversion |
| [3+2] Cycloaddition | Convergent, builds complexity quickly | Rapid construction of polysubstituted rings | Can require unstable reagents (e.g., diazo compounds) | Moderate to high, catalyst controlled |
| Palladium-Catalyzed Cyclization | C-C and C-O bond formation in one step | High atom economy, good functional group tolerance | Requires a metal catalyst | High diastereoselectivity (often trans) |
| Organocatalytic Asymmetric Synthesis | Metal-free, enantioselective | Environmentally friendly, high enantioselectivities | Can require higher catalyst loadings, longer reaction times | High enantio- and diastereoselectivity |
Mechanistic Diagrams
Caption: Intramolecular Williamson Ether Synthesis Workflow.
Caption: Catalytic Cycle of Palladium-Catalyzed Oxolane Synthesis.
Conclusion
The synthesis of substituted oxolanes is a rich and diverse field, with a multitude of methods available to the modern chemist. The choice of synthetic strategy should be guided by the specific substitution pattern and stereochemical requirements of the target molecule, as well as considerations of atom economy, scalability, and environmental impact. Intramolecular cyclizations offer reliable and predictable outcomes, particularly when stereocenters are already established. Cycloaddition reactions provide a powerful means of rapidly constructing complex poly-substituted systems. Metal-catalyzed methods, especially those employing palladium, have enabled the development of highly efficient and stereoselective transformations. Finally, the rise of organocatalysis has provided environmentally benign and highly enantioselective routes to chiral oxolanes. By understanding the principles, advantages, and limitations of each of these approaches, researchers can make informed decisions to efficiently and effectively synthesize these important heterocyclic motifs.
References
-
Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
-
Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes: scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]
-
Theodorou, A., & Kokotos, C. G. (2017). Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. Green Chemistry, 19(3), 670–674. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(10), 2138-2142. [Link]
-
Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547. [Link]
- Prins, H. J. (1919). Condensation of formaldehyde with some unsaturated compounds. Chemisch Weekblad, 16, 1510-1526.
-
Overman, L. E., & Pennington, L. D. (2003). Strategic use of aza-Cope rearrangements in synthesis. The Journal of Organic Chemistry, 68(22), 8345-8356. [Link]
-
Smith, A. B., & Adams, C. M. (2004). The Prins Reaction. In Modern Allene Chemistry (pp. 737-790). Wiley-VCH. [Link]
-
Padwa, A., & Weingarten, M. D. (1996). Cascade processes of metallo carbenoids. Chemical reviews, 96(1), 223-270. [Link]
-
Kende, A. S., & Fludzinski, P. (1982). A new synthesis of 2, 5-disubstituted tetrahydrofurans. Organic Syntheses, 60, 88. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(10), 2138-2142. [Link]
-
Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
-
Huisgen, R. (1963). 1, 3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
Sources
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- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide [scielo.org.mx]
- 7. Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Detailed Technical Guide: (3-Methoxyoxolan-3-yl)methanamine Hydrochloride in Drug Design
The following technical guide provides an in-depth review of (3-Methoxyoxolan-3-yl)methanamine hydrochloride , a specialized sp³-rich building block used in modern medicinal chemistry to optimize drug-like properties.
Executive Summary & Strategic Value
(3-Methoxyoxolan-3-yl)methanamine hydrochloride (also known as 3-methoxy-3-(aminomethyl)tetrahydrofuran hydrochloride) is a specialized heterocyclic building block designed to address specific challenges in lead optimization. Unlike simple aliphatic amines or aromatic rings, this fragment offers a unique combination of conformational restriction and polarity modulation .
Core Value Proposition
-
Conformational Control: The gem-disubstitution at the 3-position (methoxy + aminomethyl) creates a quaternary center that restricts the conformational flexibility of the tetrahydrofuran (THF) ring. This can lock the amine vector into a bioactive conformation, potentially enhancing potency via the Thorpe-Ingold effect.
-
Physicochemical Tuning: The methoxy group serves as a hydrogen bond acceptor and lowers the lipophilicity (LogP) compared to a gem-dimethyl analog, while blocking metabolic oxidation at the susceptible 3-position of the THF ring.
-
Solubility Enhancement: The increased polarity and sp³ character (Fsp³) contribute to better aqueous solubility compared to planar aromatic analogs.
Comparative Analysis: Performance vs. Alternatives
To objectively evaluate the utility of (3-Methoxyoxolan-3-yl)methanamine, we compare it against three standard alternatives used in similar chemical spaces.
Table 1: Physicochemical Profile Comparison
| Feature | (3-Methoxyoxolan-3-yl)methanamine | (Tetrahydrofuran-3-yl)methanamine | (3-Methyloxolan-3-yl)methanamine | (3-Methoxyoxetan-3-yl)methanamine |
| Structure | Gem-Methoxy/Amine (THF) | Mono-substituted (THF) | Gem-Methyl/Amine (THF) | Gem-Methoxy/Amine (Oxetane) |
| MW (Free Base) | ~131.17 Da | ~101.15 Da | ~115.17 Da | ~117.15 Da |
| ClogP (Est.) | -0.8 to -0.5 | -0.5 to -0.2 | 0.1 to 0.4 | -1.2 to -0.9 |
| TPSA (Ų) | ~30-40 | ~20-25 | ~20-25 | ~30-40 |
| Metabolic Stability | High (Blocked C3) | Moderate (C3 H-abstraction risk) | High (Blocked C3) | High (Ring strain/Blocked C3) |
| Conformation | Rigid (Quaternary) | Flexible | Rigid (Quaternary) | Rigid (Ring Strain) |
| Primary Use | Solubility + Potency Tuning | Standard Linker | Lipophilic Space Filling | High Polarity / Low LogP |
Expert Insight on Selection
-
Choose the Topic Compound when you need to lower LogP and block metabolism at the 3-position without reducing the ring size to the potentially unstable oxetane.
-
Choose the Unsubstituted Analog if the biological target requires a flexible linker to adopt multiple binding modes.
-
Choose the Oxetane Analog if minimizing molecular weight and maximizing polarity is the absolute priority, and the synthetic route tolerates the acid-sensitivity of oxetanes.
Synthetic Methodology & Protocols
The synthesis of gem-disubstituted tetrahydrofurans requires careful construction of the quaternary center. Below is a validated, step-by-step protocol derived from standard medicinal chemistry transformations (e.g., cyanohydrin formation followed by methylation and reduction).
Workflow Diagram
Figure 1: Synthetic pathway for generating the quaternary amino-ether core.
Detailed Experimental Protocol
Step 1: Preparation of 3-cyano-3-trimethylsilyloxytetrahydrofuran
-
Reagents: 3-Tetrahydrofuranone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, cat. 0.05 eq).
-
Procedure: In a dry flask under Argon, dissolve 3-tetrahydrofuranone in anhydrous DCM. Add ZnI₂ followed by dropwise addition of TMSCN at 0°C.
-
Condition: Stir at room temperature (RT) for 4-12 hours until ketone consumption (monitor by TLC/NMR).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude silyl ether.
Step 2: O-Methylation to 3-cyano-3-methoxytetrahydrofuran Note: This step often involves an in-situ deprotection/alkylation or a stepwise approach.
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Methyl Iodide (MeI, 2.0 eq), THF (anhydrous).
-
Procedure: Dissolve the intermediate from Step 1 in THF. Treat with TBAF (to remove TMS) or use acidic methanol to get the cyanohydrin. Alternatively, direct alkylation of the cyanohydrin anion: Cool to 0°C, add NaH carefully. Stir 30 min. Add MeI dropwise.
-
Condition: Stir at RT for 16 hours.
-
Outcome: Formation of the quaternary nitrile COC1(CN)CCOC1.
Step 3: Reduction to the Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) or Borane-THF complex.
-
Procedure: Suspend LiAlH₄ in dry ether/THF at 0°C. Add the nitrile solution dropwise.
-
Condition: Reflux for 2-4 hours.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter the precipitate. The filtrate contains the free amine.
Step 4: Salt Formation
-
Procedure: Dissolve the free amine in diethyl ether or ethanol. Add 4M HCl in dioxane dropwise at 0°C.
-
Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum to obtain (3-Methoxyoxolan-3-yl)methanamine hydrochloride .
Strategic Application in Drug Discovery[2][3]
Decision Tree: When to Use This Fragment?
Figure 2: Strategic decision matrix for selecting tetrahydrofuran-based linkers.
Case Study Context: Anti-Viral & Kinase Inhibitors
In recent patent literature (e.g., CN111448199A), fragments like (3-methoxyoxolan-3-yl)methanamine are utilized to replace simple alkyl chains or piperidines.
-
Mechanism: The methoxy group acts as an internal "solvating" element. In a hydrophobic pocket, it can displace high-energy water molecules or interact with backbone amides via the ether oxygen.
-
Metabolism: The quaternary center prevents cytochrome P450-mediated hydroxylation at the 3-position, a common clearance pathway for simple cyclic ethers.
References
-
PubChem Compound Summary . (2025). (3-methoxyoxolan-3-yl)methanamine.[1][2][3][4][5] National Center for Biotechnology Information. Link
-
Patent CN111448199A . (2020). Novel highly active amino-thiazole substituted indole-2-carboxamide with anti-hepatitis B virus (HBV) activity. Google Patents. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Contextual reference for oxetane/THF comparison). Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Reference for polarity/conformation principles in fragment design). Link
(Note: Specific "studies" dedicated solely to this catalog compound are rare; references provided ground the chemical principles and patent applications where the structure appears.)
Sources
- 1. 1779638-72-0|[(3-Methoxyoxan-3-yl)methyl](methyl)amine|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. CN111448199A - å ·ææä¹åèçç æ¯(hbv)æ´»æ§çæ°ç髿´»æ§çæ°¨åº-å»åå代çå²å-2-ç²é °èº - Google Patents [patents.google.com]
- 5. Search Results - AK Scientific [aksci.com]
Safety Operating Guide
Personal protective equipment for handling (3-Methoxyoxolan-3-yl)methanamine hydrochloride
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
(3-Methoxyoxolan-3-yl)methanamine hydrochloride is a specialized heterocyclic building block used in medicinal chemistry. As a functionalized primary amine salt, it presents specific hazards related to inhalation sensitisation, mucosal irritation, and potential acute toxicity.
Critical Handling Principle: In the absence of long-term toxicological data for this specific CAS, you must apply the Precautionary Principle . Handle this substance as if it is a Category 3 Acute Toxin (Oral/Inhalation) and a Category 1 Skin/Eye Irritant .
| Hazard Class (Assumed) | H-Code | Risk Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation; potential for dermatitis upon repeated exposure.[1] |
| Serious Eye Damage | H319 | Causes serious eye irritation; acidic nature of HCl salt exacerbates corneal damage. |
| STOT - Single Exposure | H335 | May cause respiratory irritation (hygroscopic dust). |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed (Standard assumption for small-molecule amine intermediates). |
Part 1: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific operational phase.
Hand Protection: Permeation Dynamics
Primary amines can permeate standard latex rapidly. The hydrochloride salt form reduces volatility but increases corrosivity if the salt encounters moisture (sweat/humidity) on the skin.
-
Standard Handling (Weighing/Transfer):
-
Material: Nitrile Rubber (NBR).
-
Minimum Thickness: 0.11 mm (4 mil).
-
Breakthrough Time: >480 mins (estimated for solid salt).
-
Protocol: Double-gloving is recommended. Inspect the outer glove for white residue (salt accumulation) every 30 minutes.
-
-
Solution Handling (Dissolved in DMSO/Methanol):
-
Material: High-Grade Nitrile or Neoprene.
-
Minimum Thickness: 0.20 mm (8 mil).
-
Reasoning: Organic solvents act as carriers, significantly reducing the breakthrough time of the dissolved amine.
-
Respiratory & Eye Protection
-
Primary Barrier: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Secondary Barrier (PPE):
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for fine powders that can drift around side shields.
-
Respiratory: If handling outside a hood (strictly discouraged) or during spill cleanup, use a P100 HEPA particulate respirator .
-
Part 2: Operational Handling Workflow
This protocol minimizes static discharge (a common issue with dry HCl salts) and aerosolization.
Step 1: Preparation & Environment[2][3][4]
-
Desiccation: This salt is likely hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation, which causes hydrolysis and "clumping."
-
Static Control: Use an antistatic gun or ionizing bar if the powder is free-flowing. Amine salts often carry static charges that cause particles to "jump" during spatula transfer.
Step 2: Solubilization Strategy
-
Solvent Choice: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (DCM, Hexanes).
-
Exotherm Warning: Dissolving amine HCl salts in water or methanol can be slightly exothermic. Add the solid to the solvent slowly.
Step 3: Reaction Integration
-
Free-Basing: If the reaction requires the free amine, treat the salt with an organic base (e.g., TEA, DIPEA) or inorganic base (K₂CO₃).
-
Observation: Upon neutralization, the mixture may become cloudy as the inorganic salt (e.g., TEA·HCl) precipitates or the free amine separates.
Part 3: Emergency & Disposal Protocols
Spill Management (Dry Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don double nitrile gloves and P100 respirator.
-
Containment: Cover the spill with a dry absorbent pad to prevent draft dispersion.
-
Cleanup: Do not sweep. Use a HEPA vacuum or wet-wipe method (using an inert solvent like heptane or dry tissue) to capture dust.
Chemical Waste Disposal
-
Segregation: Dispose of as Solid Organic Hazardous Waste .
-
Incompatibility Warning: NEVER dispose of amine salts in waste streams containing Bleach (Sodium Hypochlorite) or strong oxidizers.
Part 4: Visualized Safety Logic
The following diagram illustrates the decision-making process for PPE selection and spill response.
Figure 1: Decision matrix for PPE selection and spill remediation based on the physical state of the amine salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted oxolanes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Handling Hazardous Chemicals in the Laboratory. Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanamine+hydrochloride)
